![molecular formula C30H25N3O4S B2364260 N-(2-(3-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamid CAS No. 533865-58-6](/img/structure/B2364260.png)
N-(2-(3-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a thioether group (-S-), an indole group, and a benzo[d][1,3]dioxol-5-yl group. The presence of these groups suggests that this compound could have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of pharmaceuticals or materials .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or acyl chloride. The thioether group could be introduced through a nucleophilic substitution reaction with a suitable alkyl halide .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the aromatic indole and naphthalene rings suggests that the compound could have significant π-conjugation, which could affect its electronic properties .Chemical Reactions Analysis
The types of chemical reactions that this compound could undergo would depend on its functional groups. For example, the amide group could undergo hydrolysis in acidic or basic conditions to yield a carboxylic acid and an amine. The thioether group could be oxidized to a sulfoxide or sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Wissenschaftliche Forschungsanwendungen
Krebsforschungsforschung
Der in der Verbindung vorhandene Benzo[d][1,3]dioxol-Rest ist bekannt für seine krebshemmenden Eigenschaften . Untersuchungen zeigen, dass ähnliche Strukturen vielversprechend bei der Hemmung des Wachstums von Krebszellen sind, insbesondere in Prostata-, Pankreas- und akuter lymphatischer Leukämie-Zelllinien . Die Verbindung könnte synthetisiert und auf ihre Wirksamkeit gegen diese und andere Krebsarten untersucht werden.
Organoselenchemie
Verbindungen mit Benzo[d][1,3]dioxol-Untereinheiten wurden auf ihre möglichen Anwendungen in der organischen Synthese, Pharmazeutik und Katalyse untersucht . Diese Verbindung könnte zur Entwicklung neuer Organoselenverbindungen mit verbesserten antioxidativen, antitumorigenen und antiinfektiven Eigenschaften beitragen.
Biochemische Studien
Die strukturelle Komplexität dieser Verbindung macht sie zu einem Kandidaten für biochemische Studien, insbesondere als Modulator biologischer Pfade. Ihr Potenzial als Immunmodulator oder Zytokininduktor könnte untersucht werden, um die Immunantwort zu verstehen und zu manipulieren .
Ligandenchemie
Die einzigartige Struktur der Verbindung kann es ihr ermöglichen, als Ligand zu wirken, der an Metallionen oder andere Moleküle bindet. Diese Eigenschaft kann bei der Konstruktion neuer Materialien oder bei der Untersuchung molekularer Wechselwirkungen in Zellen genutzt werden .
Halbleitermaterialien
Der Benzo[d][1,3]dioxol-Rest findet sich auch in Verbindungen, die in Halbleitermaterialien verwendet werden . Die Verbindung könnte auf ihre elektrischen Eigenschaften und ihre potenzielle Verwendung in elektronischen Geräten untersucht werden.
Antimikrobielle und Antitumormittel
Die Struktur der Verbindung ähnelt anderen Molekülen, die antimikrobielle und Antitumoraktivitäten gezeigt haben . Sie könnte synthetisiert und auf diese Eigenschaften getestet werden, was möglicherweise zu neuen Behandlungen für Infektionen und Krebs führt.
Modulation der Tubulinpolymerisation
Basierend auf der Aktivität von Indolen gegen verschiedene Krebszelllinien könnte diese Verbindung auf ihre Fähigkeit untersucht werden, die Tubulinpolymerisation zu modulieren, die ein häufiges Ziel für Krebsmittel ist .
Induktion von Apoptose-Zelltod
Die Verbindung kann den Apoptose-Zelltod in Krebszellen induzieren, wie es bei anderen Organoselenverbindungen beobachtet wurde . Weitere Forschungen könnten ihren Wirkmechanismus aufklären und ihre Verwendung als Krebsmittel optimieren.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to inhibitVEGFR1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target through the formation of covalent bonds, leading to the inhibition of the target’s function .
Biochemical Pathways
The compound’s interaction with its target could potentially affect the VEGF signaling pathway . This pathway is critical for angiogenesis, the process by which new blood vessels form from pre-existing vessels. Inhibition of this pathway could lead to decreased angiogenesis, which could have implications in conditions such as cancer, where angiogenesis plays a key role in tumor growth and metastasis.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound indeed inhibits VEGFR1, it could potentially lead to decreased angiogenesis . This could result in reduced nutrient supply to cells, particularly cancer cells, thereby inhibiting their growth and proliferation.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It has been found that benzodioxole derivatives can act as competitive inhibitors of cyclooxygenase (COX) enzymes . COX enzymes catalyze the biosynthesis of prostaglandin H2 from arachidonic acid , which is a key step in the formation of other prostaglandins that play important roles in various biological responses .
Cellular Effects
Benzodioxole derivatives have shown cytotoxic activity against the HeLa cervical cancer cell line . They have also been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Molecular Mechanism
It is known that benzodioxole derivatives can inhibit COX enzymes , which suggests that they may exert their effects by interfering with the biosynthesis of prostaglandins.
Temporal Effects in Laboratory Settings
Benzodioxole derivatives have been found to show cytotoxic activity against the HeLa cervical cancer cell line at higher concentration ranges .
Dosage Effects in Animal Models
The effects of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide at different dosages in animal models have not been reported. One study found that a benzodioxol carboxamide derivative substantially reduced mice blood glucose levels in a streptozotocin-induced diabetic mice model .
Metabolic Pathways
It is known that COX enzymes, which benzodioxole derivatives can inhibit, are involved in the biosynthesis of prostaglandins .
Eigenschaften
IUPAC Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O4S/c34-29(32-23-11-12-26-27(16-23)37-19-36-26)18-38-28-17-33(25-8-4-3-7-24(25)28)14-13-31-30(35)22-10-9-20-5-1-2-6-21(20)15-22/h1-12,15-17H,13-14,18-19H2,(H,31,35)(H,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWPKJPLVDKLJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC6=CC=CC=C6C=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

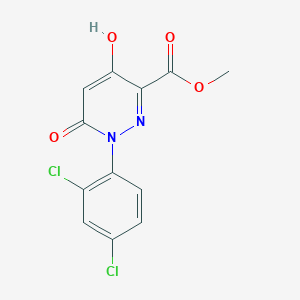
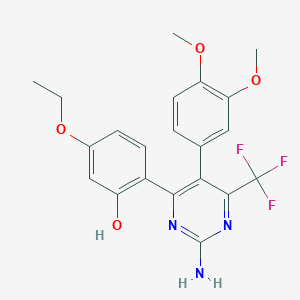
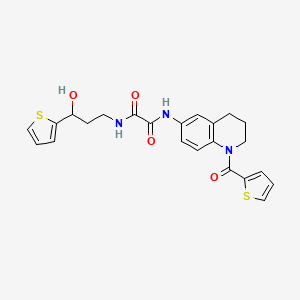
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2364182.png)
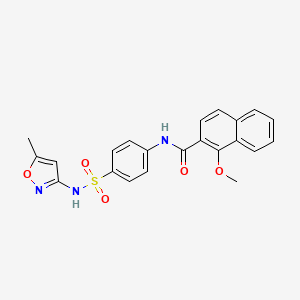
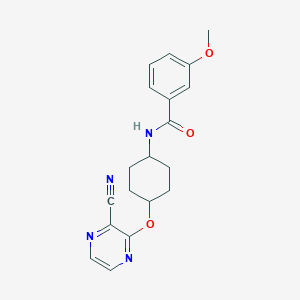
![ethyl 2-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2364186.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2364188.png)
![(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2364190.png)

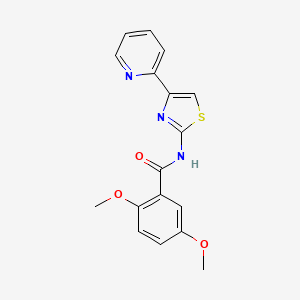

![3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid](/img/structure/B2364196.png)
![8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2364199.png)